molecular formula C14H13N3O3S B14484533 4-{[Cyano(3-hydroxyphenyl)methyl]amino}benzene-1-sulfonamide CAS No. 64257-55-2

4-{[Cyano(3-hydroxyphenyl)methyl]amino}benzene-1-sulfonamide

Cat. No.: B14484533
CAS No.: 64257-55-2
M. Wt: 303.34 g/mol
InChI Key: MLRYSYYEYIBJJY-UHFFFAOYSA-N
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Description

4-{[Cyano(3-hydroxyphenyl)methyl]amino}benzene-1-sulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzene ring substituted with a cyano group, a hydroxyphenyl group, and a sulfonamide group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[Cyano(3-hydroxyphenyl)methyl]amino}benzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration of Benzene: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form nitrobenzene.

    Reduction of Nitrobenzene: Nitrobenzene is reduced to aniline using a reducing agent such as iron and hydrochloric acid.

    Sulfonation: Aniline is then sulfonated using sulfuric acid to introduce the sulfonamide group.

    Formation of Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction using a suitable cyanating agent.

    Hydroxyphenyl Group Addition: The hydroxyphenyl group is added via a Friedel-Crafts acylation reaction followed by reduction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-{[Cyano(3-hydroxyphenyl)methyl]amino}benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, replacing the sulfonamide with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

4-{[Cyano(3-hydroxyphenyl)methyl]amino}benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-{[Cyano(3-hydroxyphenyl)methyl]amino}benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes that utilize PABA as a substrate. This inhibition can disrupt essential biochemical pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with similar enzyme inhibition properties.

    4-Aminobenzenesulfonamide: Another sulfonamide with comparable biological activities.

    4-{[Cyano(4-hydroxyphenyl)methyl]amino}benzene-1-sulfonamide: A structural isomer with different substitution patterns.

Uniqueness

4-{[Cyano(3-hydroxyphenyl)methyl]amino}benzene-1-sulfonamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both the cyano and hydroxyphenyl groups provides additional sites for chemical modification, making it a versatile compound for various applications.

Properties

CAS No.

64257-55-2

Molecular Formula

C14H13N3O3S

Molecular Weight

303.34 g/mol

IUPAC Name

4-[[cyano-(3-hydroxyphenyl)methyl]amino]benzenesulfonamide

InChI

InChI=1S/C14H13N3O3S/c15-9-14(10-2-1-3-12(18)8-10)17-11-4-6-13(7-5-11)21(16,19)20/h1-8,14,17-18H,(H2,16,19,20)

InChI Key

MLRYSYYEYIBJJY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)C(C#N)NC2=CC=C(C=C2)S(=O)(=O)N

Origin of Product

United States

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